molecular formula C12H13N3O4 B2928757 methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 478064-95-8

methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate

Cat. No.: B2928757
CAS No.: 478064-95-8
M. Wt: 263.253
InChI Key: MBMUOLAPDWVLEV-UHFFFAOYSA-N
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Description

Methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a triazole-based compound featuring a benzoate ester group at the 2-position of the benzene ring and a 1,2,3-triazole core substituted with two hydroxymethyl groups at the 4- and 5-positions. The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction known for high regioselectivity (1,4-substitution) and efficiency .

Properties

IUPAC Name

methyl 2-[4,5-bis(hydroxymethyl)triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-12(18)8-4-2-3-5-10(8)15-11(7-17)9(6-16)13-14-15/h2-5,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMUOLAPDWVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=C(N=N2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate typically involves the following steps:

  • Formation of the Triazole Ring:

  • Hydroxymethylation: The hydroxymethyl groups are introduced through the reaction of the triazole ring with formaldehyde or other suitable reagents.

  • Esterification: The benzenecarboxylate group is introduced by reacting the hydroxymethylated triazole with methyl benzoate under appropriate conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to remove the carboxylate group, resulting in the formation of the corresponding alcohol.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Alcohols

  • Substitution: Substituted triazoles

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Fluorinated Triazole Derivatives (e.g., Compound 16 from ): Contains a perfluorinated undecanamide chain and acetylated sugar moieties .

Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methoxyphenyl)amino]ethanone (): Features methoxycarbonyl groups on the triazole and a sulfonamide backbone .

Target Compound : Hydroxymethyl-substituted triazole with a methyl benzoate group.

Table 1: Comparative Analysis of Substituent Effects
Property Target Compound Fluorinated Derivative (16) Methoxycarbonyl Analog
Substituents 4,5-bis(hydroxymethyl) triazole Fluorinated chain, acetylated sugars 4,5-bis(methoxycarbonyl) triazole
Hydrophilicity High (hydroxymethyl H-bond donors) Low (fluorinated chains dominate) Moderate (ester groups)
Synthetic Route Likely CuAAC Multi-step (azide-alkyne + fluorination) Copper-free Huisgen cycloaddition
Potential Applications Drug delivery, biocatalysis Fluorinated surfactants, imaging agents Polymer chemistry, catalysts

Key Observations :

  • The target compound’s hydroxymethyl groups significantly enhance water solubility compared to the fluorinated derivative’s lipophilic chains and the methoxycarbonyl analog’s ester groups. This property is advantageous in biological systems where aqueous compatibility is essential.
  • Fluorinated derivatives (e.g., Compound 16) exhibit unique stability and chemical inertness due to C-F bonds, making them suitable for applications requiring resistance to metabolic degradation .
  • The methoxycarbonyl analog from demonstrates intermediate polarity, with ester groups enabling modular functionalization for polymer or ligand design .

Stability and Reactivity

  • Hydroxymethyl Groups : While enhancing solubility, these groups may render the target compound susceptible to oxidation or esterification under acidic/basic conditions.
  • Acetylated Sugars (Compound 16) : The acetyl groups improve stability but require deprotection for biological activity .
  • Methoxycarbonyl Groups : Esters are hydrolytically stable under neutral conditions but can be cleaved enzymatically or via hydrolysis in alkaline environments .

Biological Activity

Methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate (CAS No. 478064-95-8) is a compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 478064-95-8

The biological activity of this compound is primarily attributed to its triazole moiety, which is known to interact with various biological targets. Triazoles often exhibit antifungal and anticancer properties by inhibiting enzymes involved in nucleic acid synthesis and cell division.

Potential Mechanisms Include :

  • Inhibition of Enzymatic Activity : Compounds with triazole structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.
  • Antimicrobial Activity : The hydroxymethyl groups may enhance the compound's ability to penetrate microbial cell walls, leading to increased efficacy against fungal infections.

Case Studies

  • Antifungal Activity : A study demonstrated that triazole compounds with hydroxymethyl substituents exhibited significant antifungal activity against Candida species. The mechanism was linked to the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Anticancer Properties : Research on triazole derivatives indicated their ability to induce apoptosis in various cancer cell lines. The compounds were shown to activate caspase pathways leading to programmed cell death.
  • Synergistic Effects : Another study explored the combination of triazole compounds with conventional antifungal agents. The results suggested a synergistic effect that enhanced the overall efficacy against resistant strains of fungi.

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Exploring detailed molecular mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

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